Cas no 1314923-70-0 (1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine)

1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine
- 1314923-70-0
- EN300-1840354
- AKOS006303544
-
- Inchi: 1S/C11H15NO/c1-12-11(7-8-11)9-5-3-4-6-10(9)13-2/h3-6,12H,7-8H2,1-2H3
- InChI Key: SAEQBDIZWJIFJE-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC=CC=1C1(CC1)NC
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 21.3Ų
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1840354-0.05g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 0.05g |
$864.0 | 2023-09-19 | ||
Enamine | EN300-1840354-0.25g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 0.25g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-1840354-5.0g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 5g |
$2981.0 | 2023-05-26 | ||
Enamine | EN300-1840354-10.0g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 10g |
$4421.0 | 2023-05-26 | ||
Enamine | EN300-1840354-2.5g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 2.5g |
$2014.0 | 2023-09-19 | ||
Enamine | EN300-1840354-0.1g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 0.1g |
$904.0 | 2023-09-19 | ||
Enamine | EN300-1840354-0.5g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 0.5g |
$987.0 | 2023-09-19 | ||
Enamine | EN300-1840354-1.0g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 1g |
$1029.0 | 2023-05-26 | ||
Enamine | EN300-1840354-10g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 10g |
$4421.0 | 2023-09-19 | ||
Enamine | EN300-1840354-1g |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine |
1314923-70-0 | 1g |
$1029.0 | 2023-09-19 |
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine Related Literature
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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3. Back matter
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
Additional information on 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine
Introduction to 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine (CAS No. 1314923-70-0)
1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine, identified by its Chemical Abstracts Service (CAS) number 1314923-70-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives and features a unique structural motif consisting of a cyclopropane ring fused with a phenyl ring substituted with a methoxy group. The presence of both aromatic and cyclic functionalities makes this molecule a promising candidate for further exploration in drug discovery and development.
The structure of 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine is characterized by its high degree of chirality, which is a critical factor in determining its pharmacological properties. The cyclopropane ring, known for its strained three-membered carbon framework, introduces rigidity into the molecular structure, potentially influencing binding interactions with biological targets. This structural feature has been extensively studied in the context of designing bioactive molecules with enhanced affinity and selectivity.
In recent years, there has been a growing interest in amine-containing compounds due to their diverse biological activities. The N-methylcyclopropan-1-amine moiety in this compound is particularly noteworthy, as it has been shown to exhibit potential pharmacological effects in various disease models. Research has suggested that this moiety may interact with specific enzymes and receptors, making it a valuable scaffold for developing novel therapeutic agents.
One of the most compelling aspects of 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine is its potential application in the treatment of neurological disorders. Studies have indicated that compounds with similar structural features may modulate neurotransmitter systems, which could have implications for conditions such as depression, anxiety, and neurodegenerative diseases. The methoxyphenyl group, in particular, has been associated with properties that could enhance central nervous system (CNS) penetration, making this compound an attractive candidate for further investigation.
The synthesis of 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine presents unique challenges due to the sensitivity of the cyclopropane ring and the need for precise functionalization at multiple positions. However, advances in synthetic methodologies have made it possible to access this compound with high purity and yield. Modern techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been instrumental in achieving the desired molecular architecture.
Recent research has also explored the pharmacokinetic properties of 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for evaluating its clinical potential. Preliminary studies suggest that this compound exhibits favorable pharmacokinetic profiles, including good oral bioavailability and moderate metabolic stability. These findings are encouraging for further development into a lead compound for drug discovery programs.
The biological activity of 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine has been evaluated through various in vitro and in vivo assays. These studies have revealed promising interactions with targets such as serotonin receptors and enzymes involved in neurotransmitter metabolism. The ability to modulate these pathways could lead to the development of novel therapeutics with improved efficacy and reduced side effects compared to existing treatments.
In conclusion, 1-(2-methoxyphenyl)-N-methylcyclopropan-1-amine (CAS No. 1314923-70-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with promising biological activities, make it a compelling candidate for further research and development. As our understanding of drug design continues to evolve, compounds like this one will play a crucial role in the discovery of new treatments for various diseases.
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